molecular formula C5H3N3S B8711469 3-Sulfanylpyrazine-2-carbonitrile

3-Sulfanylpyrazine-2-carbonitrile

Cat. No.: B8711469
M. Wt: 137.16 g/mol
InChI Key: XYCFBAXIRODYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfanylpyrazine-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H3N3S It is characterized by a pyrazine ring substituted with a mercapto group (-SH) and a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with a thiol under basic conditions to form the desired product. For example, 3-chloropyrazine-2-carbonitrile can be reacted with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylpyrazine-2-carbonitrile is primarily based on its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    3-Chloropyrazine-2-carbonitrile: Similar in structure but contains a chlorine atom instead of a mercapto group.

    2-Mercaptopyrazine: Lacks the nitrile group but contains the mercapto group on the pyrazine ring.

Uniqueness: 3-Sulfanylpyrazine-2-carbonitrile is unique due to the presence of both the mercapto and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate for various applications in research and industry .

Properties

IUPAC Name

2-sulfanylidene-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCFBAXIRODYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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